3-(2-Chloro-4-methylphenoxy)propan-1-amine
Description
3-(2-Chloro-4-methylphenoxy)propan-1-amine: is an organic compound with the molecular formula C10H14ClNO and a molecular weight of 199.68 g/mol . This compound is characterized by the presence of a chloro-substituted phenoxy group attached to a propan-1-amine backbone. It is used in various chemical and industrial applications due to its unique chemical properties.
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
3-(2-chloro-4-methylphenoxy)propan-1-amine |
InChI |
InChI=1S/C10H14ClNO/c1-8-3-4-10(9(11)7-8)13-6-2-5-12/h3-4,7H,2,5-6,12H2,1H3 |
InChI Key |
VLCQCBZUMWVQAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-4-methylphenoxy)propan-1-amine typically involves the reaction of 2-chloro-4-methylphenol with 3-chloropropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Chloro-4-methylphenoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce various substituted amines .
Scientific Research Applications
Chemistry: 3-(2-Chloro-4-methylphenoxy)propan-1-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized to study the effects of chloro-substituted phenoxy compounds on biological systems. It can be used to investigate enzyme interactions and receptor binding .
Medicine: Its unique structure allows for the exploration of novel drug candidates .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain polymers and resins .
Mechanism of Action
The mechanism of action of 3-(2-Chloro-4-methylphenoxy)propan-1-amine involves its interaction with specific molecular targets. The chloro-substituted phenoxy group can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit or activate specific pathways depending on its binding affinity and the nature of the target .
Comparison with Similar Compounds
3-(4-Methoxyphenoxy)propan-1-amine: This compound has a methoxy group instead of a chloro group, leading to different chemical and biological properties.
3-(2-Chloro-4-nitrophenoxy)propan-1-amine:
Uniqueness: 3-(2-Chloro-4-methylphenoxy)propan-1-amine is unique due to its specific chloro and methyl substitutions, which confer distinct chemical reactivity and biological activity. These substitutions make it a valuable compound for various research and industrial applications .
Biological Activity
3-(2-Chloro-4-methylphenoxy)propan-1-amine is a phenoxyalkylamine compound that has garnered interest due to its potential biological activities. The compound's structure, featuring a chloro-substituted phenoxy group linked to a propan-1-amine backbone, suggests possible interactions with various biological targets, including receptors and enzymes. This article delves into the biological activity of this compound, discussing its mechanisms, applications, and relevant research findings.
The biological activity of this compound may involve several mechanisms:
- Receptor Interaction : The phenoxy group enhances binding to hydrophobic sites on receptors, while the amine group can form hydrogen bonds or ionic interactions, potentially modulating receptor activity.
- Neurotransmitter System Influence : Initial studies suggest interactions with neurotransmitter systems, which could influence mood and behavior due to structural similarities with known psychoactive compounds.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Similar compounds have shown efficacy against Gram-positive bacteria, indicating potential antibacterial properties.
- Antiproliferative Effects : Compounds in the same category have demonstrated anticancer activity by inhibiting cell proliferation.
Table 1: Biological Activities of Related Compounds
Pharmacological Studies
Pharmacological studies have identified that compounds similar to this compound can inhibit specific enzymes or receptors involved in disease pathways. For example:
- Antimalarial Activity : Some derivatives exhibited low nanomolar IC50 values against Plasmodium falciparum strains, suggesting significant antimalarial potential.
Table 2: Antimalarial Activity of Related Compounds
| Compound Name | IC50 (nM) | Target Strain | Reference |
|---|---|---|---|
| 6-(3-(2,4-dichlorophenoxy)propyl)-6-phenyltriazine | 2.66 | FCR-3 strain (drug-resistant) | |
| Cycloguanil | 14.5 | FCR-3 strain (drug-resistant) |
Toxicological Considerations
The safety profile of this compound is critical for its application in medicinal chemistry and agriculture. Regulatory frameworks emphasize the need for comprehensive toxicological assessments to ensure minimal adverse effects on human health and the environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
